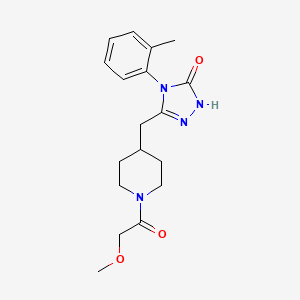
3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Piperidine derivatives
are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Activité Biologique
The compound 3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring , which is known for its role in various biological activities, including antifungal and anticancer effects. The presence of a piperidine moiety enhances its interaction with biological targets, potentially increasing its efficacy.
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines:
- Colon Carcinoma (HCT-116) : A related compound demonstrated an IC50 value of 6.2 μM against HCT-116 cells .
- Breast Cancer (T47D) : Other derivatives exhibited IC50 values of 27.3 μM and 43.4 μM against T47D cells .
These findings suggest that the compound may also possess similar anticancer properties, warranting further investigation.
Antimicrobial Activity
Triazole compounds are also noted for their antimicrobial properties. Research has shown that certain triazoles can effectively inhibit bacterial growth and possess antifungal activity comparable to established drugs like bifonazole and streptomycin . The specific activity of This compound against various pathogens remains to be elucidated.
The biological activity of triazole derivatives is often linked to their ability to interfere with cellular processes:
- Inhibition of Enzymatic Pathways : Triazoles can inhibit enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.
- Receptor Modulation : Compounds with piperidine structures may interact with neurotransmitter receptors or other cellular targets, influencing pathways related to pain and inflammation .
Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives:
- A study synthesized various triazolethiones and assessed their cytotoxicity against multiple cancer cell lines, revealing promising results for derivatives with structural similarities .
- Another investigation into the pharmacological profiles of piperidine-containing compounds highlighted their potential as NK3 receptor antagonists for treating neurological disorders .
Data Summary
The following table summarizes key findings related to the biological activity of similar triazole compounds:
| Compound Name | Cell Line Tested | IC50 Value (μM) | Biological Activity |
|---|---|---|---|
| Compound A | HCT-116 | 6.2 | Anticancer |
| Compound B | T47D | 27.3 | Anticancer |
| Compound C | Various Bacteria | Not specified | Antimicrobial |
Propriétés
IUPAC Name |
3-[[1-(2-methoxyacetyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-13-5-3-4-6-15(13)22-16(19-20-18(22)24)11-14-7-9-21(10-8-14)17(23)12-25-2/h3-6,14H,7-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIYLWZPPZJLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













